molecular formula C23H20N2O3 B302255 N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302255
M. Wt: 372.4 g/mol
InChI Key: HGJSTHZOHUZDNN-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH1, is a small molecule inhibitor that has been extensively studied in recent years. It has shown great potential in the field of cancer research due to its ability to inhibit the activity of a protein called Rac1, which is known to be involved in tumor growth and metastasis. In

Mechanism of Action

N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide inhibits the activity of Rac1 by binding to its GTPase domain and preventing it from interacting with downstream effectors. This leads to a decrease in cell migration, invasion, and proliferation, which ultimately results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in the field of cancer research, which means that there is a wealth of information available on its mechanism of action and biological effects. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its efficacy may vary depending on the type of cancer cell being studied.

Future Directions

There are several future directions for research on N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of more potent and selective inhibitors of Rac1. Another area of interest is the study of the role of Rac1 in other diseases, such as cardiovascular disease and neurological disorders. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for use in combination with other cancer therapies.

Synthesis Methods

The synthesis of N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-isopropoxybenzaldehyde, which is then reacted with naphtho[2,1-b]furan-2-carbohydrazide to form this compound. The final product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of Rac1, a protein that is known to be involved in tumor growth and metastasis. Rac1 is a small GTPase that plays a crucial role in regulating cell migration, invasion, and proliferation. It has been shown to be overexpressed in many types of cancer, including breast, lung, and prostate cancer.

properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C23H20N2O3/c1-15(2)27-18-10-7-16(8-11-18)14-24-25-23(26)22-13-20-19-6-4-3-5-17(19)9-12-21(20)28-22/h3-15H,1-2H3,(H,25,26)/b24-14+

InChI Key

HGJSTHZOHUZDNN-ZVHZXABRSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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